Methyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-derived compound characterized by a methoxy-substituted benzofuran core esterified with a methyl group at the 3-position. The 5-position of the benzofuran ring is functionalized with a (2,4-dichlorophenyl)methoxy group, which introduces significant steric bulk and electron-withdrawing properties due to the dichlorophenyl moiety. This structural motif is common in pharmacologically active compounds, particularly those targeting microbial pathogens or exhibiting antifungal properties .
Properties
IUPAC Name |
methyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O4/c1-10-17(18(21)22-2)14-8-13(5-6-16(14)24-10)23-9-11-3-4-12(19)7-15(11)20/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWFOLXAWACAOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=C(C=C3)Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-(2,4-dichlorophenyl)methoxy-3-carboxylic acid derivatives under acidic conditions. Subsequent methylation of the carboxyl group completes the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure efficiency and yield. The process may also include purification steps to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzofurans or phenols.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule in various biological assays, including antimicrobial and anticancer studies.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of inflammatory and infectious diseases.
Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism by which Methyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding, leading to its biological activity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Selected Benzofuran Derivatives
Key Observations:
Ester Group Variations: The methyl ester (target compound) offers greater metabolic stability than the 2-methoxyethyl ester (Analog 1), which may degrade more readily in vivo due to esterase activity .
The dichlorophenyl group in the target compound may enhance this activity due to increased membrane permeability . Analog 3’s sulfonamide group introduces polar interactions, likely shifting its activity toward targets requiring hydrogen bonding, such as enzyme inhibition .
Stability and Solubility :
- The target compound’s methyl ester and dichlorophenyl group contribute to lower aqueous solubility compared to Analog 1 but higher lipophilicity, favoring passive diffusion across biological membranes .
Biological Activity
Methyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and potential applications based on recent studies and findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 365.2 g/mol. Its structure is characterized by a benzofuran core with a methoxy group and a dichlorophenyl substituent, which may influence its biological interactions.
Preliminary studies indicate that this compound may interact with specific molecular targets within biological systems. These interactions could involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Binding : It might bind to receptors, influencing physiological responses.
Table 1: Potential Biological Targets and Effects
| Target Type | Potential Effect |
|---|---|
| Enzymes | Inhibition of metabolic enzymes |
| Receptors | Modulation of signal transduction |
| Ion Channels | Possible alteration of ion flow |
Pharmacological Studies
Research has focused on various pharmacological effects attributed to this compound. Some key findings include:
- Antimicrobial Activity : Studies have indicated that derivatives of benzofuran compounds exhibit antimicrobial properties. This compound has shown potential against various bacterial strains.
- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, which are being investigated for therapeutic applications in inflammatory diseases .
- Antioxidant Activity : There is emerging evidence suggesting that this compound could function as an antioxidant, helping to neutralize free radicals in biological systems.
Case Studies
A notable case study involved the synthesis of methyl derivatives of benzofuran compounds and their evaluation for antimicrobial activity. The study demonstrated that modifications in the structure significantly influenced the efficacy against specific pathogens .
Another study focused on the interaction of similar benzofuran derivatives with cellular receptors, revealing insights into their potential use as therapeutic agents for various conditions, including cancer and neurodegenerative diseases.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the benzofuran skeleton.
- Introduction of the dichlorophenyl group through electrophilic aromatic substitution.
- Methoxylation to achieve the final product.
This multi-step synthesis highlights the complexity of creating compounds with specific biological activities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the benzofuran core in methyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate?
- Methodology : The benzofuran scaffold can be synthesized via [3,3]-sigmatropic rearrangement and aromatization strategies. For example, NaH in THF facilitates deprotonation and cyclization of phenolic precursors to form the benzofuran ring . For methoxy and dichlorophenyl substitutions, regioselective Friedel-Crafts alkylation or Mitsunobu reactions (using reagents like DDQ in hexafluoropropan-2-ol) are effective for introducing aryl ether groups .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Workflow :
- Chromatography : Use silica gel column chromatography (hexane:ethyl acetate, 2:1 v/v) for purification .
- Spectroscopy : Confirm via -NMR (δ 7.2–7.4 ppm for dichlorophenyl protons) and -NMR (ester carbonyl at ~165 ppm) .
- Mass Spectrometry : HRMS to verify molecular ion peaks (expected m/z ~380–390 for CHClO) .
Q. What are the critical safety considerations when handling this compound?
- Hazard Profile : Classified as a skin/eye irritant (Category 2/2A) and respiratory irritant (Category 3).
- Mitigation : Use fume hoods, wear nitrile gloves, and avoid inhalation of dust. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4-dichlorophenyl group influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing Cl groups enhance electrophilicity at the methoxy-substituted position, favoring Suzuki-Miyaura couplings. Steric hindrance from the dichlorophenyl group may necessitate bulky ligands (e.g., SPhos) for efficient catalysis .
- Case Study : In analogous benzofuran derivatives, Pd(OAc)/SPhos systems achieved >80% yield in aryl-aryl couplings .
Q. What crystallization strategies resolve challenges in obtaining single-crystal X-ray structures of this compound?
- Crystallization Protocol : Slow evaporation of ethyl acetate solutions at 273 K yields diffraction-quality crystals. Use a riding model for H-atom refinement (C–H = 0.95–0.98 Å) .
- Data Interpretation : Compare bond angles (e.g., C–O–C in benzofuran ~118°) and torsion angles to validate stereoelectronic effects .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- In Silico Tools :
- LogP Calculation : Use ACD/Labs Percepta for logP estimation (~3.5–4.0 due to lipophilic dichlorophenyl and ester groups) .
- Metabolism Prediction : CYP3A4-mediated demethylation of the methoxy group is likely, as seen in structurally related benzofurans .
Q. What contradictions exist in reported biological activity data for benzofuran derivatives, and how can they be resolved?
- Case Analysis : Some studies report anti-inflammatory activity via GPCR modulation, while others show no effect. Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges).
- Resolution : Standardize assays using primary human macrophages and include positive controls (e.g., AM251 for cannabinoid receptor antagonism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
